molecular formula C24H42N8O9 B14626304 L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine CAS No. 55817-64-6

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14626304
CAS No.: 55817-64-6
M. Wt: 586.6 g/mol
InChI Key: CUPDWKYUJRAIAQ-XYWFBWCISA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of eight alanine residues linked together. This compound is a type of oligopeptide, which is a short chain of amino acids. Alanine is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained from the diet. The repetitive sequence of alanine residues in this compound makes it an interesting subject for research in various fields, including biochemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first alanine residue is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached alanine is deprotected to allow for the addition of the next amino acid.

    Coupling: The next alanine residue is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes or acids.

    Oxidation: Introducing oxygen atoms into the peptide, potentially altering its structure and function.

    Reduction: Removing oxygen atoms or adding hydrogen atoms to the peptide.

    Substitution: Replacing one or more amino acids in the peptide with different amino acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or specific enzymes (e.g., proteases) under controlled conditions.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Achieved through peptide synthesis techniques, where specific amino acids are replaced during the synthesis process.

Major Products Formed

    Hydrolysis: Produces individual alanine residues.

    Oxidation and Reduction: May result in modified peptides with altered properties.

    Substitution: Produces peptides with different amino acid sequences and potentially different biological activities.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:

    Biochemistry: Studying the properties and behavior of oligopeptides and their interactions with other biomolecules.

    Pharmacology: Investigating potential therapeutic uses, such as drug delivery systems or as a scaffold for developing new drugs.

    Materials Science: Exploring the use of peptides in the development of novel materials with specific properties, such as hydrogels or nanomaterials.

    Biotechnology: Utilizing peptides in various biotechnological applications, including enzyme immobilization and biosensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate the transport of molecules across cell membranes.

Comparison with Similar Compounds

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine can be compared to other oligopeptides with different amino acid sequences. Similar compounds include:

    L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: A shorter peptide with seven alanine residues.

    L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: A peptide with six alanine residues.

    L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: A peptide with five alanine residues.

The uniqueness of this compound lies in its specific length and sequence, which can influence its physical and chemical properties, as well as its biological activity.

Properties

CAS No.

55817-64-6

Molecular Formula

C24H42N8O9

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C24H42N8O9/c1-9(25)17(33)26-10(2)18(34)27-11(3)19(35)28-12(4)20(36)29-13(5)21(37)30-14(6)22(38)31-15(7)23(39)32-16(8)24(40)41/h9-16H,25H2,1-8H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)(H,30,37)(H,31,38)(H,32,39)(H,40,41)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

CUPDWKYUJRAIAQ-XYWFBWCISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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